molecular formula C21H18FN5O2 B2486794 N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251625-91-8

N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2486794
CAS No.: 1251625-91-8
M. Wt: 391.406
InChI Key: SBOGKNBVJBCXEW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a heterocyclic small molecule characterized by a 1,2,4-oxadiazole core fused with an imidazole ring and linked to a 4-ethylphenylacetamide moiety. The compound features:

  • 4-ethylphenyl group: Enhances lipophilicity and may influence pharmacokinetic properties.
  • 1,2,4-oxadiazole ring: A nitrogen-oxygen heterocycle known for metabolic stability and hydrogen-bonding capacity, often used in medicinal chemistry for its bioisosteric properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-2-14-3-9-17(10-4-14)24-19(28)12-27-11-18(23-13-27)20-25-21(29-26-20)15-5-7-16(22)8-6-15/h3-11,13H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOGKNBVJBCXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole rings. These rings are then coupled with the ethylphenyl and fluorophenyl groups through a series of reactions, including condensation and cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following compounds share structural motifs (heterocycles, fluorophenyl/chlorophenyl groups, or acetamide linkages) and are analyzed for comparative insights:

Compound Name/ID Key Structural Features Molecular Weight Key Data (IR, HRMS, etc.) Source Evidence
Target Compound 4-ethylphenyl, imidazole-oxadiazole hybrid, 4-fluorophenyl Not provided Not available -
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) 4-chlorophenyl, triazole, naphthalen-1-yloxy 393.1118 (HRMS) IR: 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O), 785 cm⁻¹ (–C–Cl)
BG15877 (N-(4-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide) 4-fluorophenyl, imidazole-oxadiazole hybrid, pyridin-3-yl 364.3332 Molecular formula: C₁₈H₁₃FN₆O₂
N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide 4-chlorophenyl-oxadiazole, 4-methoxyphenylacetamide Not provided ChEBI ID: CHEBI:114261; associated with phenotypic effects
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide Triazole-sulfanyl linker, 4-chlorophenyl, 3,4-difluorophenyl Not provided CAS: 477332-63-1

Functional and Pharmacological Implications

Heterocyclic Core Differences

  • Imidazole-oxadiazole vs. Triazole: The target compound’s imidazole-oxadiazole hybrid (vs. triazole in 6m or sulfanyl-triazole in ) may confer distinct electronic properties.
  • Fluorophenyl vs. Chlorophenyl/Pyridinyl : The 4-fluorophenyl group in the target compound (vs. 4-chlorophenyl in or pyridinyl in BG15877 ) balances lipophilicity and electronic effects. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability compared to bulkier substituents.

Acetamide Linker Modifications

  • 4-Ethylphenyl vs.

Biological Activity

N-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and an imidazole moiety. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.

1. Anticancer Activity

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

  • Human cervical carcinoma (HeLa)
  • Colon adenocarcinoma (CaCo-2)
  • Lung adenocarcinoma (A549)

In a study involving a related oxadiazole compound, the IC50 values against a panel of cancer cell lines ranged from 92.4 µM to lower values depending on structural modifications .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

3. Anti-inflammatory Properties

Oxadiazoles are known for their anti-inflammatory effects, which can be attributed to their ability to inhibit cyclooxygenases (COX) and other inflammatory mediators. In vitro studies have shown that certain derivatives can significantly reduce the production of pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

  • Substituents on the phenyl rings : Electron-donating groups enhance activity.
  • Positioning of heterocycles : The spatial arrangement of oxadiazole and imidazole rings plays a role in receptor binding affinity.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerHeLa92.4
AnticancerCaCo-2Varies
AntibacterialStaphylococcus aureus15.0
Anti-inflammatoryRAW 264.7 (macrophages)20.0

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cytotoxicity in Cancer Treatment : A study demonstrated that modifications to the oxadiazole ring led to enhanced cytotoxicity against breast cancer cells compared to traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation reported that derivatives with fluorinated phenyl groups exhibited superior antibacterial activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multidrug-resistant organisms .
  • Anti-inflammatory Mechanisms : Research has shown that compounds similar to this compound can modulate inflammatory pathways effectively in animal models of arthritis .

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